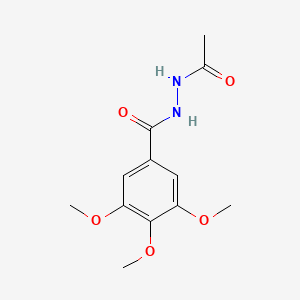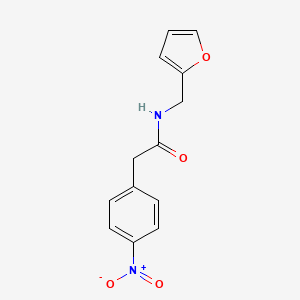
3,4-diethoxy-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-diethoxy-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a member of the benzamide family and has been synthesized through a variety of methods.
Mechanism of Action
The mechanism of action of 3,4-diethoxy-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide is not well understood. However, it has been reported to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibition has been shown to lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
3,4-diethoxy-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide has been reported to exhibit various biochemical and physiological effects. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis. It has also been found to inhibit the migration and invasion of cancer cells. In neurodegenerative diseases, it has been reported to protect neurons from oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
One advantage of using 3,4-diethoxy-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide in lab experiments is its potent antiproliferative activity against cancer cells. This makes it a promising candidate for the development of anticancer drugs. However, one limitation is that its mechanism of action is not well understood, which makes it difficult to optimize its use in lab experiments.
Future Directions
There are several future directions for the study of 3,4-diethoxy-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide. One direction is to further investigate its mechanism of action and identify its molecular targets. This will provide a better understanding of its potential applications in various fields of scientific research. Another direction is to optimize its use as a therapeutic agent for the treatment of cancer and neurodegenerative diseases. Additionally, the synthesis of analogs of 3,4-diethoxy-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide may lead to the discovery of compounds with improved potency and selectivity.
Synthesis Methods
The synthesis of 3,4-diethoxy-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide has been achieved through various methods. One such method involves the reaction of 3,4-diethoxybenzoic acid with 5,6,7,8-tetrahydro-1-naphthylamine in the presence of a coupling reagent. Another method involves the reaction of 3,4-diethoxybenzoyl chloride with 5,6,7,8-tetrahydro-1-naphthylamine. Both methods have been reported to yield the desired product in good yields.
Scientific Research Applications
3,4-diethoxy-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide has been studied for its potential applications in various fields of scientific research. One such application is in the field of medicinal chemistry, where it has been found to exhibit potent antiproliferative activity against cancer cells. It has also been studied for its potential use as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
3,4-diethoxy-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3/c1-3-24-19-13-12-16(14-20(19)25-4-2)21(23)22-18-11-7-9-15-8-5-6-10-17(15)18/h7,9,11-14H,3-6,8,10H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNDGYIILNQXRQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC=CC3=C2CCCC3)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-diethoxy-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-methoxyphenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5778610.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5778611.png)
![N'-({[methyl(2-naphthylsulfonyl)amino]acetyl}oxy)-4-nitrobenzenecarboximidamide](/img/structure/B5778620.png)

![N-cyclohexyl-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5778628.png)
![4-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B5778634.png)
![N-(2,5-dimethylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5778638.png)

![[2,5-dimethyl-1-(1-naphthyl)-1H-pyrrol-3-yl]methanol](/img/structure/B5778646.png)

![N-{[(5-methyl-2-pyridinyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5778673.png)
